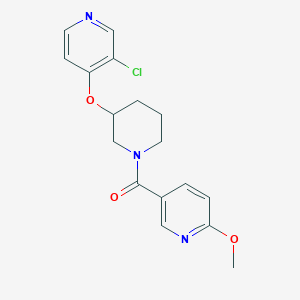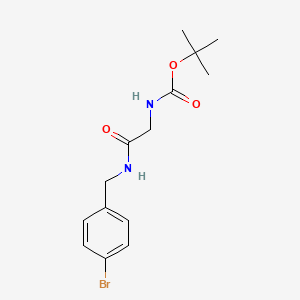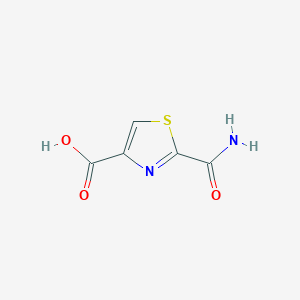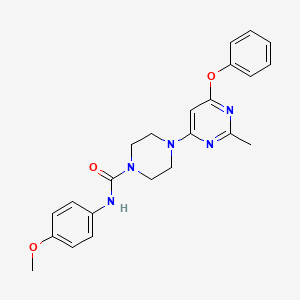
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(6-methoxypyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(6-methoxypyridin-3-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is a small molecule inhibitor that has the ability to target specific enzymes and receptors in the body, making it a promising candidate for drug development.
科学的研究の応用
Crystal and Molecular Structure Analysis
Research by Lakshminarayana et al. (2009) on a related compound highlights the significance of crystal and molecular structure analysis in understanding the physical and chemical properties of pyridine derivatives. Such analyses are fundamental for the design of new materials and drugs by elucidating the intermolecular interactions and stability of these compounds.
Synthesis and Antimicrobial Activity
The study by Patel et al. (2011) on new pyridine derivatives demonstrates the compound's potential in antimicrobial applications. This research outlines a synthetic route to various derivatives and evaluates their efficacy against different bacterial and fungal strains, indicating the compound's versatility in medicinal chemistry.
Pharmacological Evaluation for Pain Treatment
Research by Tsuno et al. (2017) on novel derivatives as TRPV4 antagonists for pain treatment underscores the compound's relevance in pharmacology. The study presents the design, synthesis, and evaluation of derivatives showing analgesic effects, highlighting the therapeutic potential of such compounds in managing pain.
Thermal, Optical, and Structural Studies
Karthik et al. (2021) conducted thermal, optical, and structural studies on a related compound, emphasizing the importance of understanding the thermal stability and optical properties for applications in materials science. This research also leverages theoretical calculations to correlate experimental findings with molecular properties.
Indirect Electrochemical Oxidation
The study on indirect electrochemical oxidation by Elinson et al. (2006) demonstrates the compound's applicability in synthetic chemistry, particularly in the efficient synthesis of α-hydroxyketals, showcasing the versatility of pyridine derivatives in organic transformations.
作用機序
Target of Action
Related compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra
Mode of Action
It’s known that related compounds exhibit significant activity against mycobacterium tuberculosis h37ra . This suggests that the compound might interact with the organism in a similar way, possibly inhibiting its growth or disrupting its metabolic processes.
Biochemical Pathways
Given that related compounds have anti-tubercular activity , it’s possible that this compound affects pathways related to the survival and replication of Mycobacterium tuberculosis
Result of Action
Related compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound might also have a similar effect
特性
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(6-methoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-23-16-5-4-12(9-20-16)17(22)21-8-2-3-13(11-21)24-15-6-7-19-10-14(15)18/h4-7,9-10,13H,2-3,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXVVSRSXQPVQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2750601.png)
![Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B2750603.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2750604.png)
![ethyl 2-(4-methyl-3-(morpholinosulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2750608.png)
![2-{[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2750609.png)

![N-[7-(acetylsulfamoyl)-9-oxofluoren-2-yl]sulfonylacetamide](/img/structure/B2750611.png)
![(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2750613.png)



![methyl 4-(2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2750620.png)

![(E)-4-(Dimethylamino)-N-[[1-(4-methylphenyl)pyrrolidin-2-yl]methyl]but-2-enamide](/img/structure/B2750622.png)